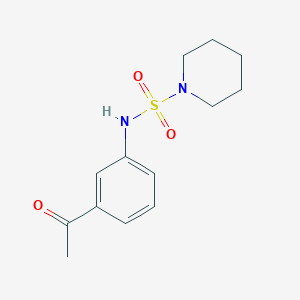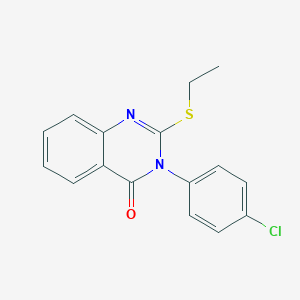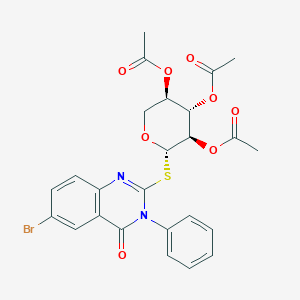
N-(3-acetylphenyl)piperidine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetylphenyl)piperidine-1-sulfonamide, also known as NAPPS, is a sulfonamide compound that has been extensively studied for its potential therapeutic applications. NAPPS is a highly potent and selective inhibitor of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in a variety of solid tumors. Inhibition of CA IX has been shown to reduce tumor growth and metastasis, making NAPPS a promising candidate for cancer therapy.
Mechanism of Action
N-(3-acetylphenyl)piperidine-1-sulfonamide functions as a selective inhibitor of CA IX, which is overexpressed in hypoxic regions of solid tumors. CA IX plays a key role in regulating pH balance in tumor cells, which is essential for their survival and proliferation. Inhibition of CA IX by N-(3-acetylphenyl)piperidine-1-sulfonamide disrupts this pH balance, leading to a decrease in tumor growth and metastasis.
Biochemical and physiological effects:
N-(3-acetylphenyl)piperidine-1-sulfonamide has been shown to have minimal toxicity and side effects in animal models. It does not affect normal cells or tissues, making it a promising candidate for cancer therapy. N-(3-acetylphenyl)piperidine-1-sulfonamide has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for other diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-acetylphenyl)piperidine-1-sulfonamide is its high selectivity for CA IX. This makes it a valuable tool for studying the role of CA IX in cancer biology. However, one limitation is its relatively low solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for research on N-(3-acetylphenyl)piperidine-1-sulfonamide. One area of interest is the development of more effective methods for delivering N-(3-acetylphenyl)piperidine-1-sulfonamide to solid tumors. Another direction is the exploration of N-(3-acetylphenyl)piperidine-1-sulfonamide as a potential therapeutic agent for other diseases, such as inflammation and neurodegeneration. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-acetylphenyl)piperidine-1-sulfonamide and its potential interactions with other molecules in the body.
Synthesis Methods
N-(3-acetylphenyl)piperidine-1-sulfonamide can be synthesized through a multi-step reaction process starting with 3-acetylphenylamine and piperidine. The reaction involves the addition of sulfuric acid and acetic anhydride to form the sulfonamide group and acetyl group, respectively. The final product is obtained through purification and crystallization.
Scientific Research Applications
N-(3-acetylphenyl)piperidine-1-sulfonamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(3-acetylphenyl)piperidine-1-sulfonamide has also been shown to reduce tumor growth and metastasis in animal models of cancer.
properties
Molecular Formula |
C13H18N2O3S |
|---|---|
Molecular Weight |
282.36 g/mol |
IUPAC Name |
N-(3-acetylphenyl)piperidine-1-sulfonamide |
InChI |
InChI=1S/C13H18N2O3S/c1-11(16)12-6-5-7-13(10-12)14-19(17,18)15-8-3-2-4-9-15/h5-7,10,14H,2-4,8-9H2,1H3 |
InChI Key |
YXKBCWWBQVEINW-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)N2CCCCC2 |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-bromo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-phenylquinazolin-4(3H)-one](/img/structure/B288914.png)
![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[1,3-benzothiazol-2-yl(phenyl)methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B288915.png)
![ethyl (2Z)-2-nitroso-2-(5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylidene)acetate](/img/structure/B288916.png)

![N-[4-(morpholin-4-yldiazenyl)phenyl]sulfonylethanimidate](/img/structure/B288919.png)
![butanoyl({4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]phenyl}sulfonyl)azanide](/img/structure/B288924.png)
![5-amino-1-[6-(3,5-dimethylphenoxy)-2-phenylpyrimidin-4-yl]-3-(methylthio)-1H-pyrazole-4-carbonitrile](/img/structure/B288926.png)
![5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-(methylsulfanyl)pyrimidin-4-yl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B288927.png)
![5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-ethyl-1H-pyrazole-4-carbonitrile](/img/structure/B288930.png)
![5-Amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-methylsulfanylpyrazole-4-carbonitrile](/img/structure/B288932.png)
![5-Amino-1-[6-(3,5-dimethylphenoxy)-2-methylsulfanylpyrimidin-4-yl]pyrazole-4-carbonitrile](/img/structure/B288933.png)
![7-Chloro-4-[(4-chlorophenoxy)methyl]chromen-2-one](/img/structure/B288935.png)